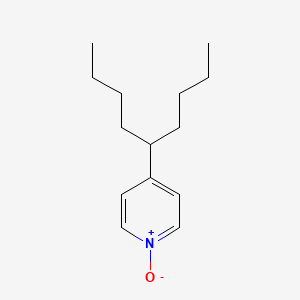

4-(5-Nonyl)-pyridine N-oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

53534-29-5 |

|---|---|

Molecular Formula |

C14H23NO |

Molecular Weight |

221.34 g/mol |

IUPAC Name |

4-nonan-5-yl-1-oxidopyridin-1-ium |

InChI |

InChI=1S/C14H23NO/c1-3-5-7-13(8-6-4-2)14-9-11-15(16)12-10-14/h9-13H,3-8H2,1-2H3 |

InChI Key |

LQZUVUANAHQVJU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CCCC)C1=CC=[N+](C=C1)[O-] |

Origin of Product |

United States |

Asymmetric N Oxidation:

A direct approach to obtaining an enantiomerically enriched product is through the asymmetric N-oxidation of the parent pyridine (B92270), 4-(5-nonyl)pyridine. This can be achieved using chiral oxidizing agents or, more elegantly, through catalytic enantioselective N-oxidation. For instance, peptide-based catalysts containing an aspartic acid residue have been shown to effect the asymmetric N-oxidation of pyridines with high levels of enantioselectivity. nih.gov This method relies on the desymmetrization of substrates or the kinetic resolution of racemic pyridines.

Attachment of Chiral Auxiliaries:

Another strategy involves the covalent attachment of a chiral auxiliary to the pyridine (B92270) ring. This auxiliary can direct subsequent transformations stereoselectively. While functionalization of the pyridine ring of 4-(5-nonyl)-pyridine N-oxide itself can be challenging, derivatization at the 2- or 6-positions is often feasible through lithiation followed by reaction with a chiral electrophile. arkat-usa.org

Creation of Atropisomers:

For bipyridine systems, atropisomerism is a common source of chirality. While 4-(5-nonyl)-pyridine N-oxide is not a bipyridine, it is conceivable to couple it with another aromatic unit, for instance at the 2-position of the pyridine (B92270) ring, to create a sterically hindered biaryl system. If the rotation around the newly formed C-C bond is restricted, stable atropisomers can be isolated. The synthesis of non-symmetrical atropisomeric bipyridines has been achieved through the N-oxidation of one of the pyridine rings, which serves as a desymmetrization step. researchgate.net

The table below outlines these strategies for introducing chirality.

| Strategy | Methodology | Potential Chiral Product | Key Principles |

| Asymmetric N-Oxidation | Catalytic N-oxidation using a chiral catalyst (e.g., peptide-based) and an oxidant (e.g., H₂O₂) | Enantiomerically enriched this compound | The chiral catalyst creates a diastereomeric transition state, leading to the preferential formation of one enantiomer of the N-oxide. nih.gov |

| Chiral Auxiliary Attachment | Lithiation of the pyridine ring followed by reaction with a chiral electrophile | 4-(5-Nonyl)-2-(chiral auxiliary)-pyridine N-oxide | The attached chiral group can influence the stereochemical outcome of subsequent reactions. |

| Atropisomerism | Palladium-catalyzed cross-coupling of a 2-halo-4-(5-nonyl)-pyridine N-oxide with a bulky aryl group | Atropisomeric biaryl derivative of this compound | Steric hindrance around the C-C single bond between the two aromatic rings restricts rotation, leading to stable, separable enantiomers. researchgate.net |

The resulting chiral this compound derivatives could serve as valuable ligands for transition metal-catalyzed asymmetric reactions or as organocatalysts for a variety of stereoselective transformations. nih.govencyclopedia.pub

Reactivity and Transformation Pathways of 4 5 Nonyl Pyridine N Oxide

Nucleophilic and Electrophilic Reactivity of the Pyridine (B92270) N-Oxide Moiety

The introduction of an N-oxide functionality to the pyridine ring profoundly alters its electronic properties and reactivity. The oxygen atom, being highly electronegative, withdraws electron density from the nitrogen atom, making the ring itself more electron-deficient than pyridine. However, the oxygen atom can also donate a lone pair of electrons into the ring through resonance, which increases electron density at the C-2, C-4, and C-6 positions. bhu.ac.inchemtube3d.com This dual nature makes the pyridine N-oxide moiety susceptible to attack by both electrophiles and nucleophiles, offering a versatile platform for chemical transformations. bhu.ac.inyoutube.com

Reactivity at the N-Oxygen Atom

The oxygen atom of the N-oxide group in 4-(5-Nonyl)-pyridine N-oxide is a primary site for both nucleophilic and electrophilic attack. Its reactivity is a key determinant in many of the transformation pathways of this class of compounds.

Nucleophilic Character: The oxygen atom possesses lone pairs of electrons and a partial negative charge, rendering it nucleophilic. It can readily attack a range of electrophiles. scripps.edu This nucleophilicity is harnessed in various reactions, including:

Acylation and Silylation: The oxygen atom can be acylated by reagents like acid anhydrides or silylated. oup.comresearchgate.net For instance, the reaction with acetic anhydride (B1165640) is a key step in rearrangements like the Boekelheide reaction. researchgate.netgoogle.com

Reaction with Lewis Acids: The oxygen atom can coordinate to Lewis acids, which can activate the pyridine N-oxide for subsequent reactions.

Catalysis: The nucleophilic nature of the N-oxide oxygen is exploited in catalysis. Chiral pyridine-N-oxides have been developed as efficient nucleophilic organocatalysts for various asymmetric reactions, including acylative desymmetrization. nih.gov The oxygen atom acts as the nucleophilic site, initiating the catalytic cycle. nih.govacs.org Studies have shown that the oxygen atom in pyridine-N-oxide is more nucleophilic than the nitrogen atom in the corresponding pyridine. acs.org

Electrophilic Character (after activation): While inherently nucleophilic, the N-oxygen atom can be rendered electrophilic upon activation. Protonation or reaction with an electrophile (like an acylating agent) forms an intermediate where the oxygen is part of a good leaving group. This activation facilitates nucleophilic attack at the C-2 and C-4 positions of the pyridine ring. scripps.educhemtube3d.com For example, treatment with phosphorus oxychloride (POCl₃) or similar reagents activates the oxygen, leading to the introduction of a nucleophile, such as a chloride ion, at the C-2 or C-4 position. chemtube3d.comwikipedia.org

Table 1: Reactivity at the N-Oxygen Atom of Pyridine N-Oxides

| Reaction Type | Reagent/Condition | Product Type | Description |

|---|---|---|---|

| Nucleophilic Attack by N-O | Acylating agents (e.g., Ac₂O) | O-Acylated Pyridinium Intermediate | The N-oxide oxygen attacks the acylating agent, forming a key intermediate for rearrangements. researchgate.net |

| Silylating agents (e.g., BTBSA) | O-Silylated Pyridinium Intermediate | The oxygen atom is silylated, which can be a protective measure or an activation step. oup.com | |

| Lewis acids | Coordinated Complex | The oxygen atom coordinates to a Lewis acid, activating the molecule. | |

| Electrophilic Attack on N-O | Protic acids | Protonated Pyridine N-Oxide | The oxygen is protonated, increasing the electrophilicity of the ring carbons. wikipedia.org |

| Activation for Ring Substitution | POCl₃, SO₂Cl₂ | 2- or 4-Halogenated Pyridines | The oxygen is activated to become a good leaving group, facilitating nucleophilic substitution on the ring. chemtube3d.com |

Directed Ortho-Metalation and Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In the context of pyridine N-oxides, the N-oxide group itself can act as a directed metalation group (DMG), facilitating the deprotonation of the C-2 position by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). arkat-usa.org

The N-oxide oxygen atom coordinates to the lithium cation, positioning the base for selective abstraction of the adjacent C-2 proton. The resulting ortho-lithiated species is a potent nucleophile that can react with a variety of electrophiles, allowing for the introduction of a wide range of functional groups at the C-2 position.

For this compound, DoM would be expected to occur at the C-2 position (and C-6, which is equivalent). The reaction sequence is as follows:

Deprotonation: Treatment with a strong base like LDA at low temperatures (-75 °C) would selectively remove a proton from the C-2 position. arkat-usa.org

Electrophilic Quench: The resulting organolithium intermediate can then be quenched with an electrophile.

Table 2: Potential C-2 Functionalization of this compound via Directed Ortho-Metalation

| Electrophile | Reagent Example | Introduced Functional Group |

|---|---|---|

| Alkyl Halides | Methyl iodide (CH₃I) | -CH₃ |

| Aldehydes/Ketones | Benzaldehyde (C₆H₅CHO) | -CH(OH)C₆H₅ |

| Carbon Dioxide | CO₂ (gas) | -COOH |

| Silyl (B83357) Halides | Trimethylsilyl chloride ((CH₃)₃SiCl) | -Si(CH₃)₃ |

| Disulfides | Dimethyl disulfide (CH₃SSCH₃) | -SCH₃ |

This methodology provides a reliable route to 2-substituted-4-(5-nonyl)pyridines after a subsequent deoxygenation step, which can be achieved using various reducing agents. bhu.ac.in

Influence of the 5-Nonyl Substituent on Ring Reactivity

The presence of a 5-nonyl substituent on the pyridine N-oxide ring primarily exerts steric and electronic effects that can modulate the reactivity of the molecule.

Electronic Effects: The nonyl group is an alkyl group, which is generally considered to be weakly electron-donating through an inductive effect (+I). This effect would slightly increase the electron density of the pyridine ring. However, compared to the powerful electronic influence of the N-oxide group, the inductive effect of the nonyl group is relatively minor and is not expected to fundamentally alter the primary modes of reactivity. It may subtly influence the rates of electrophilic and nucleophilic substitution reactions.

Steric Effects: The most significant influence of the long nonyl chain is likely to be steric hindrance. While the 5-position is meta to the N-oxide and the reactive C-2/C-6 positions, the sheer bulk and conformational flexibility of the nonyl group could influence the approach of reagents. This steric hindrance would be most pronounced for reactions at the adjacent C-4 and C-6 positions. However, for reactions at the C-2 position, such as directed ortho-metalation, the steric impact would be less direct. The nonyl group may also influence the solubility of the compound in various organic solvents, which can be a practical consideration in planning synthetic transformations. For instance, the increased lipophilicity imparted by the nonyl group would enhance solubility in nonpolar solvents.

Rearrangement Reactions and Valence Isomerization

Pyridine N-oxides are known to undergo a variety of rearrangement reactions, often triggered by heat, light, or chemical reagents. These transformations provide pathways to synthetically useful pyridone and functionalized pyridine derivatives.

Polonovski Rearrangement and its Synthetic Utility

The Polonovski rearrangement is a classic reaction of tertiary amine N-oxides, including pyridine N-oxides. The reaction is typically initiated by treating the N-oxide with an activating agent, most commonly an acid anhydride like acetic anhydride (Ac₂O) or trifluoroacetic anhydride (TFAA). researchgate.net

The mechanism involves several key steps:

O-Acylation: The nucleophilic oxygen of the N-oxide attacks the anhydride, forming an O-acyloxypyridinium intermediate.

Deprotonation: A base (which can be the acetate (B1210297) anion formed in the first step) abstracts a proton from a carbon atom adjacent to the ring, typically from an alkyl group at the C-2 position. This step is favored in the case of 2-alkylpyridine N-oxides.

Rearrangement: The resulting intermediate undergoes a rearrangement, leading to the formation of an iminium cation and an acetate ion.

Hydrolysis: Upon workup with water, the iminium cation is hydrolyzed to yield a pyridone derivative and an aldehyde.

For this compound, the Polonovski rearrangement would not proceed in the classical sense as there is no alkyl group at the C-2 or C-4 positions to deprotonate. However, a modified version, known as the Boekelheide rearrangement , occurs with 2-alkylpyridine N-oxides. researchgate.net In this variation, the O-acylated intermediate undergoes a chemtube3d.comchemtube3d.com-sigmatropic rearrangement, ultimately leading to the formation of a 1-(2-pyridinyl)alkyl alcohol after hydrolysis. researchgate.net While not directly applicable to this compound itself, this highlights a key reactivity pathway for related isomers.

The synthetic utility of the Polonovski rearrangement and its variants lies in their ability to functionalize the positions ortho to the nitrogen atom, converting a simple alkyl substituent into a more versatile functional group like a hydroxymethyl or acyloxymethyl group. google.com

Photochemical Rearrangements and C-O Bond Cleavage Pathways

The irradiation of pyridine N-oxides with ultraviolet (UV) light can induce a variety of complex rearrangements and transformations. The specific outcome is highly dependent on the solvent, the presence of sensitizers, and the substitution pattern on the pyridine ring.

One of the primary photochemical processes is the cleavage of the N-O bond. This can occur homolytically to generate a pyridinyl radical and an oxygen atom, or heterolytically. However, a more common pathway involves valence isomerization.

Upon photoexcitation, pyridine N-oxide can rearrange to form a highly strained, transient oxaziridine (B8769555) intermediate. This intermediate is not typically isolated but undergoes further thermal or photochemical reactions. Potential pathways from this intermediate include:

Rearrangement to 2-Pyridones: The oxaziridine can rearrange to form 2(1H)-pyridones.

Rearrangement to 1,2-Oxazepines: Ring expansion of the oxaziridine can lead to the formation of 1,2-oxazepines.

Cleavage and Radical Reactions: The weak N-O bond in the oxaziridine can cleave, leading to radical species that can abstract hydrogen from the solvent or participate in other radical reactions.

Recent studies have also explored the photoinduced reactions of pyridine N-oxides with other molecules. For example, under photoredox conditions, pyridine N-oxides can react with alkynes to yield C-2 alkylated or acylated pyridines. acs.org The proposed mechanism involves the single-electron reduction of the photoexcited catalyst by the pyridine N-oxide to form a pyridine N-oxide radical cation, which then engages in a cascade reaction with the alkyne. acs.org This demonstrates a modern approach to C-O bond cleavage and subsequent C-C bond formation under mild, light-induced conditions.

C-H Functionalization and Cross-Coupling Reactions

The activation provided by the N-oxide group makes direct C-H functionalization of the pyridine ring a viable and powerful strategy for molecular elaboration. This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical route to substituted pyridines.

The N-oxide functionality is a key directing group for the regioselective introduction of alkyl and aryl substituents onto the pyridine ring, predominantly at the C2 position. Transition-metal catalysis is a cornerstone of these transformations.

Palladium-catalyzed reactions are prominent for both arylation and alkylation. For instance, direct C-H arylation of pyridine N-oxides can be achieved with potassium aryl- and heteroaryltrifluoroborates using a Pd(OAc)₂ catalyst in the absence of a ligand. rsc.org This method demonstrates high regioselectivity for the C2 position and tolerates a variety of functional groups on both the pyridine N-oxide and the borate (B1201080) coupling partner. rsc.org Similarly, palladium catalysis enables the direct arylation with unactivated arenes, such as benzene, using an oxidant like silver carbonate (Ag₂CO₃). mdpi.comacs.org

For C-H alkylation, palladium complexes can also be employed. The ortho-alkylation of pyridine N-oxides with non-activated secondary alkyl bromides has been accomplished using a Pd(OAc)₂/dppf catalyst system. nih.gov A distinct and highly regioselective method for C2-alkylation involves the use of titanacyclopropanes, which are generated in situ. nih.govacs.orgorganic-chemistry.org These reagents react preferentially with the pyridine N-oxide at the C2-H bond, even in the presence of other functional groups like esters or amides. nih.govresearchgate.net

Copper catalysis offers another effective route, particularly for arylation. Wu and co-workers reported a copper-catalyzed C-H arylation of pyridine N-oxides with arylboronic esters. beilstein-journals.org This process typically involves the formation of the C2-arylated pyridine N-oxide, which is then deoxygenated in a subsequent step to yield the final 2-arylpyridine. beilstein-journals.org

Table 1: Selected Catalytic Systems for Regioselective C-H Functionalization of Pyridine N-Oxides

| Reaction Type | Catalyst System | Coupling Partner | Position | Reference |

|---|---|---|---|---|

| Arylation | Pd(OAc)₂ / Ag₂O | Potassium Aryltrifluoroborates | C2 | rsc.org |

| Arylation | Pd(OAc)₂ / Ag₂CO₃ | Unactivated Arenes | C2 | mdpi.comacs.org |

| Arylation | Cu-catalyst | Arylboronic Esters | C2 | beilstein-journals.org |

| Alkylation | Pd(OAc)₂ / dppf | Secondary Alkyl Bromides | C2 | nih.gov |

| Alkylation | Ti(OiPr)₄ / EtMgBr | Alkenes (forms Titanacyclopropane) | C2 | nih.govorganic-chemistry.org |

A distinct pathway for C-H functionalization involves the generation of pyridine N-oxyl radicals. Through single-electron transfer (SET), the pyridine N-oxide can be oxidized to a highly reactive oxygen-centered radical. This species can then act as a potent hydrogen atom transfer (HAT) agent. acs.orgnih.govnih.gov

This strategy has been effectively utilized in photoredox catalysis. acs.orgnih.gov In a typical system, a photocatalyst, such as an acridinium (B8443388) salt, absorbs visible light and becomes a strong oxidant. acs.orgnih.gov This excited photocatalyst oxidizes the pyridine N-oxide to the corresponding N-oxyl radical. This electrophilic radical is capable of abstracting a hydrogen atom from a strong, unactivated C(sp³)–H bond (e.g., in alkanes), generating an alkyl radical. acs.orgnih.gov This newly formed alkyl radical can then engage in various coupling reactions, such as addition to electron-deficient olefins (a Giese-type reaction) or coupling with protonated heteroarenes (a Minisci-type reaction). acs.orgresearchgate.netrsc.org

The reactivity and selectivity of the pyridine N-oxyl radical can be tuned by modifying the electronic properties of the pyridine ring. acs.org Electron-deficient pyridine N-oxides form more powerful HAT agents. acs.org This methodology allows for the functionalization of remote, unactivated C–H bonds, a significant challenge in synthetic chemistry. acs.orgresearchgate.net For example, this approach has been used for the C-H alkylation and heteroarylation of a broad range of substrates containing tertiary, secondary, and even primary C(sp³)–H bonds. acs.org

Deoxygenation Reactions for Pyridine Regeneration

After the pyridine N-oxide has been used to direct functionalization of the ring, the removal of the N-oxide oxygen is often a necessary final step to obtain the desired pyridine derivative. A variety of methods, both catalytic and stoichiometric, are available for this transformation.

Catalytic methods offer milder and more efficient alternatives to classical stoichiometric reductants. Palladium-based systems are particularly effective. A chemoselective, palladium-catalyzed deoxygenation uses trialkylamines as both the reductant (oxygen acceptor) and base, with a catalyst like Pd(OAc)₂ and a ferrocene-based diphosphine ligand such as dppf. organic-chemistry.orgthieme-connect.com This method is compatible with many sensitive functional groups and can be accelerated by microwave heating. organic-chemistry.orgthieme-connect.com

Rhodium pincer complexes have also been developed for the catalytic deoxygenation of pyridine N-oxides, using isopropyl alcohol as an inexpensive and benign reductant. acs.org More recently, photocatalysis has emerged as a green approach. Rhenium complexes, for example, can photocatalytically deoxygenate pyridine N-oxides under ambient conditions. nih.gov Additionally, visible light-mediated metallaphotoredox catalysis using Hantzsch esters as the reductant provides a rapid and highly chemoselective method for deoxygenation at room temperature. organic-chemistry.org

Table 2: Comparison of Catalytic Deoxygenation Methods for Pyridine N-Oxides

| Catalytic System | Reductant | Conditions | Key Features | Reference |

|---|---|---|---|---|

| [Pd(OAc)₂]/dppf | Triethylamine | MeCN, 140–160 °C (Microwave) | Chemoselective, tolerates nitro, hydroxy, ester groups | organic-chemistry.orgthieme-connect.com |

| Rhodium PCcarbeneP Pincer Complex | Isopropyl Alcohol | Toluene, 110 °C | Utilizes an inexpensive alcohol as reductant | acs.org |

| [Re(4,4′-tBu-bpy)(CO)₃Cl] | DIPEA | CD₃CN, 20 °C, Visible Light | Photocatalytic, ambient conditions | nih.gov |

| Metallaphotoredox Catalyst | Hantzsch Ester | Room Temp, Visible Light | Fast reaction times, tolerates a wide range of functional groups | organic-chemistry.org |

Stoichiometric reduction methods remain widely used due to their reliability and often simple procedures. A sustainable approach utilizes a combination of an iodide source, like magnesium iodide (MgI₂), and formic acid. rsc.org In this system, iodide acts as the catalytic reductant and is regenerated in situ by formic acid, which also serves as the solvent and activator. rsc.org The method is notable for its compatibility with reducible groups like carbonyls and nitriles. rsc.org

Electrochemical deoxygenation represents another modern, reagent-free strategy. researchgate.net This method provides the corresponding pyridines efficiently in aqueous solution without the need for transition-metal catalysts or chemical reducing agents, making it an environmentally friendly option. organic-chemistry.orgresearchgate.net

Derivatization and Further Functionalization of the Pyridine N-Oxide Scaffold

Beyond serving as a temporary activating group, the pyridine N-oxide scaffold itself can be a platform for diverse functionalizations. One notable transformation is the photochemical rearrangement of pyridine N-oxides to afford C3-hydroxylated pyridines. acs.org This metal-free reaction proceeds via irradiation with UV light, likely through a strained oxaziridine intermediate, which rearranges to provide the 3-pyridinol product. acs.org This "oxygen walk" strategy provides access to a synthetically challenging substitution pattern.

The alkyl side chain of this compound also presents opportunities for derivatization. While the nonyl group itself is largely unactivated, reactions targeting the picolyl position (the carbon atom of the alkyl chain attached to the pyridine ring) of simpler 4-alkylpyridines suggest potential pathways. For instance, 4-picoline derivatives can be sulfonylated at the picolyl C-H bond by treatment with an aryl sulfonyl chloride and a base, a reaction believed to proceed through a reactive alkylidene dihydropyridine (B1217469) intermediate formed after N-sulfonylation of the pyridine. nih.gov

Furthermore, the N-oxidation process itself can be rendered enantioselective. Using chiral catalysts, such as specific aspartic acid-containing peptides, it is possible to perform asymmetric N-oxidation on prochiral bis(pyridine) substrates. nih.govchemrxiv.org This desymmetrization establishes a stereogenic center, yielding chiral pyridine N-oxides that are valuable building blocks for complex, optically active molecules. nih.gov

Functionalization of the Nonyl Chain for Molecular Modification

The nonyl chain of this compound presents a versatile platform for molecular modification through C–H functionalization. Recent advances in catalysis have enabled the selective activation of otherwise inert C–H bonds in aliphatic chains. nih.govnih.gov These methods can be applied to introduce new functional groups along the nonyl substituent, thereby altering the physicochemical properties of the parent molecule.

One prominent strategy involves photoredox catalysis, where a photocatalyst, upon light absorption, initiates a hydrogen atom transfer (HAT) process. Pyridine N-oxides themselves can act as HAT precursors under visible light in the presence of an acridinium photoredox catalyst. nih.govnih.gov While this is often used to functionalize other C-H substrates, the principles can be extended to intramolecular functionalization or the functionalization of the nonyl chain in the presence of a suitable radical acceptor.

Research has demonstrated that oxygen-centered radicals generated from pyridine N-oxides can abstract hydrogen atoms from strong aliphatic C–H bonds. nih.gov This allows for the subsequent alkylation or heteroarylation of the alkyl chain. The regioselectivity of such reactions on a nonyl chain would likely favor the tertiary C-H bond at the 5-position due to its lower bond dissociation energy compared to secondary and primary C-H bonds. However, statistical functionalization at other positions is also possible. nih.gov

The table below summarizes potential functionalization reactions of the nonyl chain based on established methods for aliphatic C-H activation.

| Reaction Type | Reagents and Conditions | Potential Product | Key Findings from Analogous Systems |

| C-H Alkylation | Acridinium photocatalyst, Pyridine N-oxide (as HAT precursor), Olefinic radical acceptor, Visible light | 4-(5-(functionalized alkyl)-nonyl)-pyridine N-oxide | Allows for the formation of new C-C bonds by intercepting the alkyl radical with an electron-deficient olefin. nih.govnih.gov |

| C-H Heteroarylation | Acridinium photocatalyst, Pyridine N-oxide (as HAT precursor), Heteroarene, Visible light | 4-(5-(heteroaryl)-nonyl)-pyridine N-oxide | Enables the direct coupling of the alkyl chain with various heterocycles. nih.gov |

| C-H Hydroxylation | Oxidizing agents (e.g., dioxiranes, peroxy acids) | 4-(5-hydroxy-5-nonyl)-pyridine N-oxide | Direct oxidation of the tertiary C-H bond can introduce a hydroxyl group, a versatile handle for further transformations. |

These transformations would yield a library of novel this compound derivatives with tailored properties for various applications.

Introduction of Chiral Moieties for Asymmetric Transformations

The introduction of chirality into the this compound scaffold is of significant interest for applications in asymmetric catalysis, where chiral pyridine N-oxides have proven to be effective ligands and organocatalysts. nih.govresearchgate.net Chirality can be introduced in several ways, either by modifying the existing structure or during its synthesis.

Mechanistic Investigations of Reactions Involving 4 5 Nonyl Pyridine N Oxide

Elucidation of Reaction Mechanisms (e.g., Polar, Radical, or Concerted Pathways)

The reaction pathways for 4-(5-nonyl)-pyridine N-oxide are diverse and dependent on the reacting partner and conditions.

Polar Mechanisms: In many reactions, the N-oxide oxygen atom acts as a nucleophile, attacking an electrophile. scripps.edu This initial step is often followed by a subsequent nucleophilic addition to the pyridine (B92270) ring at the 2- or 4-position. scripps.edu For instance, in reactions with activated isocyanides, the N-oxide attacks a silyl (B83357) triflate (TMSOTf) to form an activated intermediate, which then reacts with the isocyanide. nih.gov Similarly, the reaction with reagents like phosphorus oxychloride or acetic anhydride (B1165640) proceeds via activation of the oxygen atom, making the pyridine ring susceptible to nucleophilic attack. The nitration of pyridine N-oxide with nitric and sulfuric acids is a classic example of an electrophilic substitution that proceeds through a polar mechanism, yielding the 4-nitro derivative with high regioselectivity. sapub.org

Radical Mechanisms: Single-electron transfer (SET) processes can generate highly reactive pyridine N-oxy radical species. researchgate.net These radicals are key intermediates in a growing number of synthetic methods. nih.gov For example, under photochemical or photoredox catalysis conditions, this compound can undergo single-electron oxidation to form a pyridine N-oxy radical. nih.govchemrxiv.org This radical can then act as a hydrogen atom transfer (HAT) agent, abstracting a hydrogen atom from various substrates like alkanes, ethers, and amides to generate alkyl radicals for C-H functionalization reactions. semanticscholar.orgresearchgate.net

Concerted Pathways (Cycloadditions): Pyridine N-oxides can participate in cycloaddition reactions. umich.edu The N-O bond can act as a 1,3-dipole, reacting with various dipolarophiles. A notable example is the tandem [3+2] cycloaddition and Norrish-type-II fragmentation process observed in the reaction with maleimides under photochemical conditions. researchgate.net These reactions provide a pathway to complex molecular scaffolds.

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative insight into the reactivity of pyridine N-oxides. The rate of reaction is highly dependent on the substituents on the pyridine ring and the reaction conditions.

Enzymatic reduction studies on a series of pyridine N-oxide derivatives by single-electron transferring flavoenzymes have determined steady-state bimolecular rate constants (kcat/Km). lmaleidykla.lt These studies reveal that the reactivity of pyridine N-oxides is generally higher than that of nitroaromatic compounds. lmaleidykla.lt The rate constants for the reduction of various pyridine N-oxides range from 1.3 × 10¹ to 2.0 × 10⁴ M⁻¹s⁻¹. lmaleidykla.lt Quantitative structure-activity relationship (QSAR) studies have established a link between the logarithm of these rate constants and the energies of the lowest unoccupied molecular orbitals (ELUMO), indicating that electron-accepting potency is a key factor in their reduction rate. lmaleidykla.lt

In synthetic applications, reaction rates are often controlled by parameters such as temperature and residence time, particularly in continuous flow microreactors. For N-oxidation reactions using m-chloroperoxybenzoic acid (m-CPBA), optimal results can be achieved with residence times as short as 3 minutes at 50°C. bme.hu When using hydrogen peroxide in acetic acid, higher temperatures (e.g., 130°C) and longer residence times (e.g., 30 minutes) are required to achieve high conversion, with the rate being sensitive to decomposition at extended times. bme.hu

Table 1: Representative Bimolecular Rate Constants for the Enzymatic Reduction of Pyridine N-Oxide Derivatives

| Derivative | kcat/Km (M⁻¹s⁻¹) |

|---|---|

| Pyridine N-oxide | 1.3 x 10¹ |

| 4-Nitropyridine (B72724) N-oxide | 2.0 x 10⁴ |

| 4-Chloropyridine N-oxide | Data not specified |

| 3-Hydroxypyridine N-oxide | Data not specified |

This table is illustrative, based on the range of values reported for a series of pyridine N-oxide derivatives in enzymatic reduction studies. lmaleidykla.lt The specific value for this compound is not provided in the source.

Identification and Characterization of Reactive Intermediates (e.g., N-Alkoxypyridinium, Oxaziridine)

The versatile reactivity of this compound stems from the formation of several key reactive intermediates.

N-Alkoxypyridinium Intermediates: These species are commonly formed in reactions where the N-oxide oxygen attacks an electrophile. In photoredox-catalyzed anti-Markovnikov additions to α-olefins, a photocatalytically generated pyridine N-oxy radical adds to the olefin, and subsequent steps are proposed to involve an N-alkoxypyridinium intermediate that undergoes nucleophilic substitution. chemrxiv.org In the synthesis of 2-aminopyridines, the N-oxide is activated by an electrophile (e.g., TMSOTf), and the resulting O-silyl-N-pyridinium species reacts with an isocyanide, leading to an intermediate that rearranges to the final product. nih.gov

Oxaziridine (B8769555) Intermediates: Oxaziridines are three-membered heterocyclic rings containing nitrogen and oxygen and are proposed as transient species in the photochemical rearrangements of pyridine N-oxides. wur.nl Upon photoexcitation, the pyridine N-oxide can isomerize to a highly strained oxaziridine intermediate, which can then rearrange to other products or be trapped. wur.nl While often short-lived and difficult to isolate, their involvement is supported by the nature of the final products in various photochemical transformations.

Pyridine N-oxy Radicals: As discussed previously, single-electron oxidation of the pyridine N-oxide generates a pyridine N-oxy radical. nih.gov This intermediate is central to the emerging field of pyridine N-oxide chemistry in photoredox catalysis and hydrogen atom transfer (HAT) reactions. researchgate.netnih.gov

Role of Single-Electron Transfer (SET) Processes in Reactivity

Single-electron transfer (SET) is a fundamental process that unlocks the radical-based reactivity of this compound. The formally negatively charged oxygen makes the molecule susceptible to single-electron oxidation to form a pyridine N-oxy radical. nih.gov

This SET process can be initiated in several ways:

Enzymatic Reduction/Oxidation: Flavoenzymes can catalyze the single-electron reduction of pyridine N-oxides, highlighting their electron-accepting potential. lmaleidykla.lt The resulting anion radical can then participate in redox cycling. lmaleidykla.lt

Photoredox Catalysis: A common strategy involves using a photocatalyst, such as an acridinium (B8443388) salt, which, upon excitation with light, becomes a powerful oxidant capable of abstracting an electron from the pyridine N-oxide. nih.govchemrxiv.org This generates the pyridine N-oxy radical, which can then engage in catalysis, for example, as a hydrogen atom transfer (HAT) agent for C(sp³)–H functionalization. nih.gov

Direct Photoexcitation: In some cases, direct irradiation of a pyridine N-oxide, particularly those with electron-withdrawing groups, can lead to the formation of an excited state with biradical character or facilitate the formation of an electron-donor-acceptor (EDA) complex. nih.govsemanticscholar.org This complex, upon irradiation, can undergo SET to generate a pyridine N-oxy radical cation, which is a potent HAT reagent. semanticscholar.org

The SET-generated pyridine N-oxy radical is a versatile intermediate, capable of initiating radical cascade reactions and enabling challenging transformations like the anti-Markovnikov functionalization of olefins. nih.govchemrxiv.org

Catalytic Cycles and Cooperative Catalysis in Pyridine N-Oxide Mediated Reactions

This compound can act as a substrate, a reagent, or a catalyst itself within various catalytic cycles.

As a Substrate in N-Oxidation Catalysis: The synthesis of this compound from its corresponding pyridine can be achieved using catalytic systems. A notable example is a molybdenum/phosphorus (Mo/P) system that uses hydrogen peroxide as the terminal oxidant. nih.gov In this cycle, a molybdenum peroxo complex is believed to be the active oxidizing species that transfers an oxygen atom to the pyridine nitrogen, regenerating the molybdenum catalyst. nih.gov Aspartic acid-containing peptides have also been developed as enantioselective catalysts for the N-oxidation of prochiral bis(pyridine) substrates, operating through a peracid catalytic cycle. nih.gov

As a Reagent in Catalytic Cycles: Pyridine N-oxides are widely used as mild terminal oxidants in transition metal-catalyzed reactions. For example, in gold-catalyzed oxidative rearrangements of propargyl alcohols, the pyridine N-oxide serves to reoxidize the gold(I) catalyst to a higher oxidation state, completing the catalytic cycle. organic-chemistry.org

As a Catalyst: The pyridine N-oxide moiety itself can be catalytic. In living radical polymerization, pyridine N-oxides have been shown to catalyze the process via halogen bonding. ntu.edu.sg The oxygen atom of the N-oxide coordinates to the halogen of an alkyl halide initiator, facilitating the homolytic cleavage of the carbon-halogen bond to generate the propagating radical. ntu.edu.sg In photoredox reactions, pyridine N-oxides can serve as hydrogen atom transfer (HAT) catalysts. chemrxiv.org Here, a primary photocatalyst generates the pyridine N-oxy radical, which then performs the HAT step in a separate catalytic cycle before being regenerated. chemrxiv.org This represents a form of cooperative catalysis.

Table 2: Examples of Catalytic Systems Involving Pyridine N-Oxides

| Catalytic System | Role of Pyridine N-Oxide | Reaction Type |

|---|---|---|

| Mo/P Catalysis with H₂O₂ | Substrate | N-Oxidation of Pyridines nih.gov |

| Aspartic Acid Peptides | Substrate | Enantioselective N-Oxidation nih.gov |

| Photoredox/Pyridine N-oxide | HAT Co-catalyst | Anti-Markovnikov Hydrofunctionalization chemrxiv.org |

| Pyridine N-oxide | Halogen Bonding Catalyst | Living Radical Polymerization ntu.edu.sg |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of 4-(5-nonyl)-pyridine N-oxide at a molecular level. These methods are used to determine the molecule's stable geometric conformations, the distribution of its electrons, and its inherent reactivity.

The first step in most computational studies is to find the most stable three-dimensional structure of the molecule through geometry optimization. For substituted pyridine (B92270) N-oxides, methods like Density Functional Theory (DFT), particularly with the B3LYP functional, and Møller-Plesset perturbation theory (MP2) are commonly employed to achieve a balance between accuracy and computational cost. nih.govnih.govcornell.edursc.org

Studies on simpler analogues like 4-methylpyridine (B42270) N-oxide show that DFT and MP2 methods provide geometric parameters, such as bond lengths and angles, that are in excellent agreement with experimental data from gas-phase electron diffraction. nih.govnih.gov For instance, the presence of an electron-donating alkyl group at the 4-position typically leads to a slight lengthening of the N-O bond and specific changes in the ring's bond angles compared to unsubstituted pyridine N-oxide. nih.gov

Table 1: Comparison of Calculated Geometric Parameters for 4-Substituted Pyridine N-Oxides Note: Data for this compound is predicted based on trends from simpler analogues, as specific literature values are unavailable. Data for other compounds is from published computational studies.

| Parameter | Pyridine N-oxide | 4-Methylpyridine N-oxide | 4-Nitropyridine (B72724) N-oxide |

| Method | B3LYP/cc-pVTZ | B3LYP/cc-pVTZ | B3LYP/aug-cc-pVTZ |

| N-O Bond Length (Å) | 1.271 researchgate.net | 1.274 researchgate.net | 1.261 nih.gov |

| C4-X Bond Length (Å) | N/A (C-H) | 1.510 (C-C) nih.gov | 1.479 (C-N) nih.gov |

| ∠C2-N1-C6 Angle (°) | 118.4 researchgate.net | 117.9 researchgate.net | 118.8 nih.gov |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of chemical stability. nih.gov

In pyridine N-oxides, the N-oxide group is a powerful π-donor, which raises the energy of the HOMO, making the ring more susceptible to electrophilic attack than pyridine itself. chemtube3d.com The nonyl group at the 4-position is an electron-donating alkyl group. Computational studies on other 4-alkylpyridine N-oxides show that such groups further increase the HOMO energy, enhancing the molecule's electron-donating character. researchgate.net Conversely, electron-withdrawing groups like -NO₂ significantly lower both HOMO and LUMO energies. nih.govresearchgate.net

Electron density distribution analysis, often performed using Natural Bond Orbital (NBO) methods, reveals the charge distribution across the molecule. nih.gov For this compound, the oxygen atom of the N-oxide group carries a significant negative charge, making it a primary site for electrophilic attack and a strong hydrogen bond acceptor. The electron density is also elevated at the C2 and C6 positions of the pyridine ring, making them susceptible to electrophilic substitution. chemtube3d.com

Table 2: Calculated Frontier Orbital Energies (in eV) for 4-Substituted Pyridine N-Oxides Note: Values are illustrative and depend on the specific computational method and basis set used. Data is sourced from studies on analogues.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Pyridine N-oxide | -6.58 | -0.85 | 5.73 |

| 4-Methylpyridine N-oxide | -6.35 | -0.71 | 5.64 |

| 4-Nitropyridine N-oxide | -7.41 | -2.15 | 5.26 |

The N-oxide oxygen is the most basic site in the molecule, making it prone to protonation. The basicity, often quantified by the pKa of the conjugate acid, is highly dependent on the nature of the substituent at the 4-position. Electron-donating groups, such as the nonyl group, increase the electron density on the oxygen atom, thereby increasing its basicity and the pKa value. acs.orgresearchgate.net

Theoretical calculations can predict the proton affinity (PA) and gas-phase basicity (GB) of the molecule. Furthermore, by incorporating solvent models (like the Polarizable Continuum Model, PCM), it's possible to compute pKa values in solution. researchgate.net Studies have shown excellent correlations between computationally predicted Gibbs free energies of protonation and experimentally determined pKa values in solvents like acetonitrile (B52724) and acetone (B3395972) for a series of substituted pyridine N-oxides. acs.orgresearchgate.netrsc.org For this compound, the nonyl group's electron-donating effect is expected to result in a higher basicity compared to unsubstituted pyridine N-oxide.

Thermochemical properties like the standard enthalpy of formation (ΔfH°) and bond dissociation energies (BDE) are critical for understanding the stability and reactivity of this compound. These values can be reliably calculated using high-level quantum chemical methods.

A key parameter for pyridine N-oxides is the N-O bond dissociation enthalpy, which quantifies the energy required to break this bond. The strength of the N-O bond is influenced by the substituent on the ring. mdpi.com Computational studies have shown that the BDE of the N-O bond in pyridine N-oxide is around 62-64 kcal/mol. scholaris.ca Electron-donating substituents, like the nonyl group, are expected to have a relatively minor effect on this value compared to the significant stabilizing or destabilizing effects of other functional groups. mdpi.com

Theoretical Prediction of Reaction Pathways and Transition States

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction pathways and the characterization of transition states. rsc.org While specific reaction pathway studies for this compound are scarce, research on related systems provides a clear framework.

For instance, DFT calculations have been used to elucidate the mechanisms of:

Oxidative Cyclizations: Pyridine N-oxides are used as oxidants in transition-metal-catalyzed reactions. Theoretical studies have detailed the step-by-step mechanism, including substrate activation, N-O bond cleavage, and cyclization, identifying the key intermediates and transition states that control the reaction's selectivity. rsc.org

Deoxygenation and Functionalization: The reactions of pyridine N-oxides, such as deoxygenation or functionalization at the C2 position, can be modeled to understand their mechanisms. acs.org Computational analysis helps to explain how different reagents and conditions can lead to divergent reaction outcomes. acs.org

For this compound, theoretical studies could predict how the bulky nonyl group might sterically influence transition states, potentially affecting reaction rates and regioselectivity compared to smaller analogues.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The N-oxide group is a potent hydrogen bond acceptor due to the high negative charge localized on the oxygen atom. mdpi.comnih.gov The strength and geometry of these interactions can be precisely analyzed using computational methods. Symmetry-Adapted Perturbation Theory (SAPT) can be employed to decompose the interaction energy into physically meaningful components such as electrostatics, exchange, induction, and dispersion. nih.gov

In the case of this compound:

Hydrogen Bonding: It would form strong hydrogen bonds with proton donors like water, alcohols, or carboxylic acids. Computational models can predict the interaction energies and geometries of these complexes. mdpi.comresearchgate.net

Van der Waals and Hydrophobic Interactions: The long, flexible nonyl chain is nonpolar and would primarily engage in van der Waals (dispersion) forces and hydrophobic interactions. This is particularly relevant for its behavior in different solvents and its ability to act as an extractant, a known application of this compound. acs.org The interplay between the polar pyridine N-oxide head and the nonpolar nonyl tail is central to its amphiphilic character.

π-π Interactions: The aromatic pyridine ring can participate in π-π stacking interactions with other aromatic systems. nih.gov

Theoretical analysis of these combined interactions is essential for understanding its role in molecular recognition, self-assembly, and its function as a phase-transfer agent or extractant. researchgate.netnih.gov

Quantitative Structure-Reactivity Relationships (QSRR) (excluding biological interpretations)

Quantitative Structure-Reactivity Relationship (QSRR) studies are pivotal in understanding how the structural and electronic properties of a molecule influence its chemical reactivity. For this compound, specific QSRR studies are not extensively documented in publicly available literature. However, by examining computational and theoretical data for a series of 4-substituted pyridine N-oxides, it is possible to establish a foundational understanding and predict the reactivity patterns applicable to the 4-(5-nonyl) derivative.

The reactivity of pyridine N-oxides can be significantly altered by the nature of the substituent at the 4-position. nih.gov Both electron-donating and electron-withdrawing groups can modify the electron density distribution within the pyridine ring and at the N-oxide functional group, thereby affecting the molecule's susceptibility to electrophilic and nucleophilic attack. nih.govscripps.edu

Research Findings from Related Compounds

Computational studies on pyridine N-oxide and its derivatives, such as 4-methylpyridine N-oxide and 4-nitropyridine N-oxide, provide valuable insights into these substituent effects. nih.govnih.gov The nonyl group in this compound is an electron-donating alkyl group, and its influence on the electronic structure is expected to be comparable to that of a methyl group, albeit with potential differences arising from its greater size and steric bulk.

A comparative analysis of key structural and electronic parameters from theoretical calculations demonstrates clear trends. The presence of an electron-donating group, like the methyl group in 4-methylpyridine N-oxide, leads to an increase in the N→O bond length and a decrease in the ipso-angle (the C-C-C angle at the point of substitution) compared to the unsubstituted pyridine N-oxide. nih.gov Conversely, a strong electron-withdrawing group like the nitro group in 4-nitropyridine N-oxide causes a decrease in the N→O bond length and an increase in the ipso-angle. nih.gov

These geometric changes are a direct consequence of the redistribution of electron density. Electron-donating groups increase the electron density on the N-oxide oxygen atom, making it a stronger nucleophile. acs.org This is reflected in the calculated natural atomic charge on the oxygen atom. For instance, the negative charge on the oxygen atom of 4-phenylpyridine-N-oxide has been calculated to be -0.555, which is significantly higher than that of the nitrogen atom in the highly nucleophilic catalyst 4-(Dimethylamino)pyridine (DMAP) (-0.493). acs.org It is anticipated that the electron-donating nonyl group would similarly enhance the negative charge on the oxygen atom of this compound.

The table below summarizes key computational data for related 4-substituted pyridine N-oxides, illustrating the structure-reactivity trends.

| Compound Name | Substituent Type | N→O Bond Length (Å) | C-N-C Angle (°) | Natural Atomic Charge on Oxygen (Q) |

| Pyridine N-oxide | Unsubstituted | 1.34 | 124 | Data not available |

| 4-Methylpyridine N-oxide | Electron-Donating | Increased vs. PyO nih.gov | Decreased vs. PyO nih.gov | More negative than PyO (inferred) |

| 4-Nitropyridine N-oxide | Electron-Withdrawing | Decreased vs. PyO nih.gov | Increased vs. PyO nih.gov | Less negative than PyO (inferred) |

| 4-Phenylpyridine-N-oxide | Aryl | Data not available | Data not available | -0.555 acs.org |

Based on these established trends, the 4-(5-nonyl) substituent, as a larger electron-donating alkyl group, would be predicted to further increase the N→O bond length and the nucleophilicity of the oxygen atom compared to the 4-methyl derivative. These structural and electronic characteristics are central to predicting the chemical reactivity of this compound in various reactions, such as nucleophilic catalysis and reactions involving the N-O bond. acs.orgacs.org For instance, studies on the direct arylation of 4-substituted pyridine N-oxides have shown that electron-poor derivatives exhibit higher reactivity towards C-H activation. fu-berlin.de This suggests that the electron-rich this compound would likely show different reactivity patterns in such transformations.

Applications in Organic Synthesis and Material Science Non Biological/clinical

Pyridine (B92270) N-Oxides as Enabling Reagents in Organic Transformations

Pyridine N-oxides serve as valuable reagents that facilitate a range of chemical transformations, primarily owing to their ability to act as mild oxidants and efficient oxygen atom transfer agents.

Pyridine N-oxides are recognized as mild and selective oxidizing agents in a variety of organic reactions. researchgate.netbohrium.com Their utility stems from the ability of the N-O bond to deliver an oxygen atom to a substrate, often with high chemoselectivity. This reactivity has been harnessed in numerous synthetic procedures, including the oxidation of organoboron compounds, sulfides, and phosphines.

One notable application is in the oxidation of alkylboranes, a key step in the hydroboration-oxidation sequence to produce alcohols from alkenes. While traditional conditions often employ alkaline hydrogen peroxide, pyridine N-oxide and its derivatives offer a milder alternative. The general mechanism involves the coordination of the borane (B79455) to the oxygen atom of the pyridine N-oxide, followed by an intramolecular migration of an alkyl group from boron to oxygen, and subsequent hydrolysis to yield the corresponding alcohol.

The oxidizing power of pyridine N-oxides can be modulated by the electronic nature of the substituents on the pyridine ring. acs.org Electron-withdrawing groups enhance the oxidizing ability, while electron-donating groups diminish it. This tunability allows for the selection of an appropriate pyridine N-oxide derivative for a specific transformation, minimizing side reactions and enhancing yields.

| Pyridine N-Oxide Derivative | Relative Oxidizing Strength | Typical Applications |

|---|---|---|

| Pyridine N-oxide | Moderate | Oxidation of alkylboranes, deoxygenation of phosphines |

| 4-Nitropyridine (B72724) N-oxide | High | Oxidation of less reactive substrates |

| 4-Methoxypyridine N-oxide | Low | Mild and selective oxidations |

The capacity of pyridine N-oxides to act as oxygen atom transfer (OAT) agents is a cornerstone of their utility in organic synthesis. nova.eduresearchgate.net This process typically involves the transfer of the oxygen atom from the N-oxide to a metal center or another substrate, regenerating the corresponding pyridine derivative. acs.org These reactions are often catalytic, with the pyridine N-oxide serving as the terminal oxidant to regenerate the active catalyst.

A prominent example is their use in transition metal-catalyzed oxidation reactions. researchgate.net For instance, ruthenium and osmium complexes can catalyze the dihydroxylation of alkenes using pyridine N-oxide as the stoichiometric oxidant. In these catalytic cycles, the metal catalyst is oxidized to a high-valent state by the pyridine N-oxide, which then transfers two oxygen atoms to the alkene. The reduced metal catalyst is subsequently re-oxidized by another molecule of pyridine N-oxide to continue the cycle.

The mechanism of oxygen atom transfer from pyridine N-oxides has been the subject of detailed kinetic and computational studies. researchgate.netacs.org These studies have revealed that the rate of oxygen transfer can be significantly influenced by the electronic properties of both the pyridine N-oxide and the substrate. For rhenium-catalyzed OAT reactions, electron-donating substituents on the pyridine N-oxide have been shown to accelerate the reaction rate. acs.org

| Catalyst | Pyridine N-Oxide Derivative | Transformation | Key Features |

|---|---|---|---|

| OsO₄ (catalytic) | Pyridine N-oxide | Syn-dihydroxylation of alkenes | Mild conditions, high yields |

| RuCl₃ (catalytic) | Pyridine N-oxide | Oxidative cleavage of alkenes | Formation of aldehydes or carboxylic acids |

| MeReO(mtp)PPh₃ | Substituted Pyridine N-oxides | Deoxygenation of phosphines | Rate enhancement with electron-donating groups on the pyridine N-oxide |

Pyridine N-Oxide Derivatives as Catalysts

In addition to their role as reagents, pyridine N-oxide derivatives have emerged as a powerful class of organocatalysts, mediating a variety of chemical transformations with high efficiency and selectivity.

Chiral pyridine N-oxide derivatives have proven to be highly effective catalysts in asymmetric synthesis. scripps.edu Their ability to act as nucleophilic catalysts has been exploited in a range of enantioselective transformations. A notable application is in the asymmetric N-acylative desymmetrization of meso-sulfonimidamides. rsc.orgnih.govrsc.org

In this process, a chiral 4-arylpyridine-N-oxide catalyst activates a chloroformate reagent to form a reactive O-acyloxypyridinium intermediate. rsc.org This intermediate then undergoes nucleophilic attack by one of the two enantiotopic amino groups of the meso-sulfonimidamide. The chiral environment provided by the catalyst directs this acylation to occur with high enantioselectivity, affording N-acylated sulfonimidamides with a stereogenic sulfur(VI) center in high yields and with excellent enantiomeric excess. rsc.orgnih.gov DFT calculations and experimental evidence support an acyl transfer mechanism where the nucleophilic substitution of the sulfonimidamide on the O-acyloxypyridinium cation is the enantioselectivity-determining step. rsc.orgrsc.org

| Catalyst Type | Reaction | Key Advantages |

|---|---|---|

| Chiral 4-Arylpyridine-N-oxides | Asymmetric N-acylative desymmetrization of sulfonimidamides | High yields, excellent enantioselectivities, low catalyst loadings |

| Chiral DMAP-N-oxides | Acylative desymmetrization of bisphenols | Access to P-stereogenic phosphinates |

The combination of pyridine N-oxides with photoredox catalysis has opened up new avenues for the functionalization of unactivated alkenes. nih.govacs.orgresearchgate.netacs.orgchemrxiv.org In these systems, a photocatalyst, upon excitation with visible light, promotes the single-electron oxidation of a pyridine N-oxide to generate a highly reactive pyridine N-oxy radical. nih.govacs.org

This electrophilic radical can then undergo regioselective addition to α-olefins, leading to the formation of a carbon-centered radical intermediate. acs.org This intermediate can be trapped by various nucleophiles or participate in further radical reactions to afford a diverse range of functionalized products. For example, in the presence of water, a carbohydroxylation reaction occurs, providing access to primary alcohols. nih.govacs.orgacs.orgchemrxiv.org Similarly, using azodicarboxylates as the trapping agent leads to an aminohydroxylation reaction, yielding valuable β-amino alcohols. nih.govacs.orgacs.org These transformations are characterized by their mild reaction conditions and high regioselectivity.

| Reaction | Catalytic System | Substrate Scope | Product Type |

|---|---|---|---|

| Carbohydroxylation | Photoredox catalyst + Pyridine N-oxide | α-Olefins | Primary alcohols |

| Aminohydroxylation | Photoredox catalyst + Pyridine N-oxide | α-Olefins | β-Amino alcohols |

Pyridine N-oxides have recently been identified as effective catalysts in living radical polymerization through a halogen bonding mechanism. acs.org Halogen bonding is a non-covalent interaction between a halogen atom with a positive electrostatic potential (a halogen bond donor) and a Lewis base (a halogen bond acceptor). rsc.orgmdpi.com

In the context of polymerization, a pyridine N-oxide can act as a halogen bond acceptor, interacting with an alkyl iodide initiator. acs.org This interaction facilitates the homolytic cleavage of the carbon-iodine bond, generating a carbon-centered radical that initiates polymerization. The catalytic activity of the pyridine N-oxide can be tuned by altering the electronic properties of the substituents on the pyridine ring, with more electron-donating groups leading to higher catalytic activity. acs.org This method allows for the controlled polymerization of methacrylates under both thermal and photo-irradiation conditions.

| Catalyst | Initiator | Monomer | Polymerization Type |

|---|---|---|---|

| Pyridine N-oxide derivatives | Alkyl iodides | Methacrylates | Living Radical Polymerization |

Use as Ligands in Coordination Chemistry and Metal Complexes

Pyridine N-oxides are effective ligands for a wide range of metal ions, coordinating through the oxygen atom of the N-O group. arkat-usa.orgwikipedia.org This coordination ability allows for the formation of diverse metal complexes with various geometries, including octahedral, square planar, and tetrahedral structures. wikipedia.orgjscimedcentral.com The N-O group in pyridine N-oxides can act as a strong electron donor, facilitating the formation of stable complexes with transition metals. arkat-usa.org

In the context of 4-(5-Nonyl)-pyridine N-oxide, the oxygen atom would serve as the primary binding site for metal ions. The bulky 5-nonyl group at the 4-position is sterically remote from the coordinating oxygen atom and is not expected to significantly hinder the formation of metal complexes. However, this long alkyl chain would substantially increase the lipophilicity of the resulting metal complex, enhancing its solubility in nonpolar organic solvents. This property is advantageous for catalytic applications in organic media.

The electronic nature of the alkyl substituent, being weakly electron-donating, may subtly influence the electron density on the oxygen atom, thereby affecting the strength of the metal-ligand bond compared to unsubstituted pyridine N-oxide. arkat-usa.org The general structure of such complexes often involves multiple pyridine N-oxide ligands coordinating to a central metal ion. wikipedia.orgresearchgate.net For example, homoleptic complexes of the type [M(ONC₅H₅)₆]²⁺ are common for several transition metals. wikipedia.org

Table 1: Examples of Metal Complex Geometries with Pyridine-Type Ligands This table illustrates common coordination geometries, which would be applicable to complexes formed with this compound.

| Metal Ion Example | Coordination Number | Typical Geometry | Reference(s) |

| Ni(II) | 6 | Octahedral | wikipedia.org |

| Co(II) | 6 | Octahedral | wikipedia.org |

| Cu(I) | 4 | Tetrahedral | jscimedcentral.com |

| Ag(I) | 2 | Linear | jscimedcentral.com |

| Pd(II) | 4 | Square Planar | zendy.io |

Pyridine N-Oxides as Intermediates for the Synthesis of Diverse N-Heterocycles

Pyridine N-oxides are highly valuable intermediates in heterocyclic chemistry because the N-oxide group activates the pyridine ring for both electrophilic and nucleophilic substitution reactions. semanticscholar.orgresearchgate.netresearchgate.net The N-O moiety acts as an electron-donating group through resonance, increasing electron density at the 2- and 4-positions, making them susceptible to electrophilic attack. Conversely, it also enhances the ring's susceptibility to nucleophilic attack, often after activation of the oxygen atom. researchgate.netmdpi.com

This dual reactivity allows for the synthesis of a wide variety of substituted pyridines that are otherwise difficult to prepare. semanticscholar.org For a 4-substituted pyridine N-oxide like this compound, functionalization would primarily be directed to the 2- and 6-positions. Common transformations include:

Nitration: Introduction of a nitro group at the 2-position.

Halogenation: Treatment with reagents like phosphorus oxychloride (POCl₃) can introduce a chlorine atom at the 2-position. wikipedia.org

Cyanation: Introduction of a cyano group, often at the 2-position. semanticscholar.org

C-H Functionalization: Transition metal-catalyzed reactions, such as palladium-catalyzed arylation, alkenylation, or alkylation, can selectively functionalize the C-H bonds at the 2- and 6-positions. semanticscholar.orgresearchgate.net

Once the desired substitutions are made, the N-oxide group can be easily removed by deoxygenation using reagents like PCl₃ or through catalytic hydrogenation, yielding the corresponding substituted pyridine. semanticscholar.org This "activate-substitute-deoxygenate" strategy makes pyridine N-oxides versatile precursors for complex N-heterocycles. researchgate.netmdpi.com

Table 2: Synthetic Reactions Utilizing Pyridine N-Oxides as Intermediates

| Reaction Type | Reagent(s) / Catalyst | Position of Functionalization | Resulting Product Type | Reference(s) |

| Arylation | Pd catalyst, Aryl halide | C-2 | 2-Arylpyridine | semanticscholar.orgresearchgate.net |

| Alkenylation | Pd catalyst, Olefin | C-2 | 2-Alkenylpyridine | semanticscholar.orgresearchgate.net |

| Amination | Ts₂O, Amine | C-2 | 2-Aminopyridine | researchgate.net |

| Chlorination | POCl₃ or SO₂Cl₂ | C-2, C-6 | 2-Chloropyridine | wikipedia.org |

| Cyanation | TMSCN, Benzoyl chloride | C-2 | 2-Cyanopyridine | semanticscholar.org |

Supramolecular Assembly and Host-Guest Chemistry Involving Pyridine N-Oxide Motifs

The polar N-O bond in pyridine N-oxides is a powerful motif for directing supramolecular assembly through various non-covalent interactions. These include hydrogen bonding (acting as a hydrogen bond acceptor), halogen bonding, and coordination with metal ions. researchgate.netrsc.org The oxygen atom can participate in strong C-H···O hydrogen bonds, which can lead to the formation of well-defined one-, two-, or three-dimensional networks in the solid state. rsc.org

A notable application is the formation of metallogels. Studies have shown that pyridine N-oxides can form robust, free-standing gels when mixed with silver(I) salts like silver trifluoroacetate (B77799) (AgTFA). researchgate.net The gelation is driven by the coordination of the N-oxide oxygen to the silver(I) ion, forming coordination polymers that are further cross-linked by weaker intermolecular forces. The properties of these gels are highly dependent on the substituents on the pyridine ring. researchgate.net

For this compound, the long, flexible, and lipophilic nonyl chain would be expected to play a crucial role in supramolecular assembly.

Van der Waals Interactions: The interdigitation or entanglement of the nonyl chains could provide significant van der Waals forces, acting as physical cross-links that reinforce the gel network or stabilize a crystal lattice.

Solubility and Gelation: The nonyl group would favor gelation in nonpolar organic solvents where these van der Waals interactions are more significant. Research on other substituted pyridine N-oxides has demonstrated that electron-donating groups tend to promote gelation. researchgate.net As an alkyl group, the nonyl substituent is weakly electron-donating, suggesting that this compound could be an effective gelator in appropriate solvent systems.

These properties make the pyridine N-oxide motif a valuable tool for designing crystal structures and soft materials where predictable, directional interactions are required.

Application in Materials Chemistry (e.g., Fluorescent Dyes for chemical sensing, non-biological applications)

The unique electronic properties of the pyridine N-oxide group make it a compelling component in materials chemistry, particularly in the design of functional dyes. nih.govrsc.org The N-O group is a zwitterionic moiety that can act as a strong electron acceptor, comparable to or even exceeding the acceptor strength of traditional groups like cyano or nitro functions in certain molecular contexts. nih.govresearchgate.net

When incorporated into a donor-π-acceptor (D-π-A) structure, the pyridine N-oxide group can facilitate intramolecular charge transfer (ICT) upon photoexcitation, which is the basis for fluorescence in many organic dyes. nih.gov The key advantages of using a pyridine N-oxide acceptor include:

Large Dipole Moment: The inherent charge separation in the N⁺-O⁻ bond contributes to a large ground-state dipole moment, which can be beneficial for tuning photophysical properties. nih.gov

Bathochromic Shift: It often leads to red-shifted absorption and emission spectra compared to analogous dyes with neutral pyridine acceptors. nih.govresearchgate.net

Enhanced Solubility: The polar nature of the N-O group can improve the solubility of the dye molecule. nih.gov

In a hypothetical fluorescent dye incorporating this compound, the pyridine N-oxide would serve as the electron-accepting core. The 5-nonyl group would primarily function to enhance solubility in nonpolar environments and could be used to anchor the dye in lipophilic media, such as polymer matrices or membranes for chemical sensing applications. For example, styryl dyes containing a pyridine-N-oxide acceptor have been developed as fluorescent probes. nih.gov The nonyl group could modulate the interaction of such a probe with its target environment, making it a useful substituent for designing sensors tailored to specific non-aqueous systems.

Furthermore, pyridine N-oxides have been investigated as anchoring groups for organic sensitizers in dye-sensitized solar cells (DSSCs), where they coordinate to the TiO₂ surface. rsc.org The nonyl group could influence the packing and electronic coupling of the dyes on the semiconductor surface, potentially impacting device efficiency.

Future Research Directions and Outlook for 4 5 Nonyl Pyridine N Oxide

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of substituted pyridines has long been a focus for chemists due to their prevalence in bioactive molecules and functional materials. Pyridine (B92270) N-oxides are valuable intermediates in this regard, as they are more reactive to both electrophilic and nucleophilic reagents than their parent pyridines. semanticscholar.org

Future research in the synthesis of 4-(5-nonyl)-pyridine N-oxide will likely focus on the development of greener, more efficient, and atom-economical methods. While the traditional oxidation of pyridines using peracids is effective, it often generates stoichiometric amounts of waste. arkat-usa.org Catalytic methods employing environmentally benign oxidants like hydrogen peroxide are a promising alternative. For instance, methyltrioxorhenium (MTO) has been shown to be a highly effective catalyst for the oxidation of pyridines with aqueous hydrogen peroxide, offering high yields for 3- and 4-substituted pyridines. arkat-usa.org Another approach involves the use of sodium tungstate (B81510) as a catalyst for direct oxidation with 30% hydrogen peroxide in an aqueous medium. ccspublishing.org.cn

Furthermore, direct C-H functionalization of the parent pyridine N-oxide to introduce the nonyl group represents an attractive, albeit challenging, synthetic strategy. This would circumvent the need to synthesize the substituted pyridine first. Recent advances in transition-metal-catalyzed C-H activation could pave the way for such transformations. researchgate.net

Table 1: Comparison of Synthetic Methods for Pyridine N-Oxides

| Method | Oxidant | Catalyst | Advantages | Disadvantages |

| Peracid Oxidation | m-CPBA, Peracetic acid | None | High yields, well-established | Stoichiometric waste, potential safety hazards |

| Catalytic Oxidation | H₂O₂ | Methyltrioxorhenium (MTO) | High yields, green oxidant | Catalyst cost and toxicity |

| Catalytic Oxidation | H₂O₂ | Sodium Tungstate (Na₂WO₄) | Green oxidant, simple procedure | Moderate to good yields |

| Direct C-H Alkylation | Alkyl source | Transition Metal Catalyst | Atom economical, potentially fewer steps | Requires development for specific substitution patterns |

Discovery of Novel Reactivity Patterns and Unprecedented Transformations

Pyridine N-oxides exhibit a rich and diverse reactivity, serving as precursors to a wide array of substituted pyridines. semanticscholar.org The N-oxide moiety activates the pyridine ring for both nucleophilic and electrophilic substitution, primarily at the 2- and 4-positions. wikipedia.org

Future research on this compound could uncover novel reactivity patterns influenced by the long alkyl chain. For example, the nonyl group may direct reactions to specific positions through steric hindrance or by influencing the solubility of the substrate and reagents. The reaction of pyridine N-oxides with Grignard reagents to form stereodefined dienal oximes is a testament to their versatile reactivity. researchgate.net Investigating similar reactions with this compound could lead to the synthesis of complex, long-chain acyclic molecules with defined stereochemistry.

Moreover, the field of photocatalysis offers exciting new possibilities for the functionalization of pyridine N-oxides. nih.gov Single-electron transfer to or from the pyridine N-oxide can generate highly reactive radical intermediates, enabling transformations that are not accessible through traditional ionic pathways. researchgate.net The visible-light-induced C2 alkylation of pyridine N-oxides is a prime example of this emerging area. acs.org Exploring the photochemical reactivity of this compound could lead to the discovery of unprecedented transformations and provide new tools for organic synthesis.

Integration of Advanced Computational Methods for Rational Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. nih.govjnu.ac.in For pyridine N-oxides, computational studies have provided valuable insights into their electronic structure, reactivity, and the thermodynamics of reactions. nih.govnih.gov

In the context of this compound, future research will undoubtedly leverage advanced computational methods for the rational design of new catalysts and materials. Density Functional Theory (DFT) calculations can be employed to predict the impact of the nonyl group on the electronic properties of the pyridine N-oxide, such as its nucleophilicity and the stability of reaction intermediates. researchgate.net This information can guide the design of catalysts with enhanced activity and selectivity.

Furthermore, computational modeling can be used to explore the mechanism of complex reactions involving this compound, such as multicomponent reactions or catalytic cycles. acsgcipr.org By understanding the intricate details of these processes at a molecular level, researchers can develop strategies to optimize reaction conditions and improve outcomes. For instance, mechanistic studies on the direct arylation of pyridine N-oxide have revealed a cooperative catalytic system involving two distinct palladium centers, a level of insight that would be challenging to gain through experimental means alone. nih.gov

Exploration of New Catalytic Applications in Stereo- and Regioselective Synthesis

Chiral pyridine N-oxides have emerged as a powerful class of organocatalysts for a variety of asymmetric transformations. scripps.edu Their ability to act as Lewis bases allows them to activate electrophiles and control the stereochemical outcome of reactions. mdpi.com

The development of chiral catalysts based on the this compound scaffold is a promising area for future research. The nonyl group could be strategically incorporated into chiral catalyst designs to create specific steric environments that enhance enantioselectivity. Recently, chiral 4-aryl-pyridine N-oxides have been successfully employed as nucleophilic organocatalysts in acylative dynamic kinetic resolutions, demonstrating that the 4-position of the pyridine ring can be effectively utilized in catalyst design. acs.org

Moreover, the regioselective functionalization of pyridine N-oxides is a key challenge in organic synthesis. nih.gov Future research could focus on developing catalytic systems that can selectively functionalize the 2- or 3-position of this compound, providing access to a wider range of substituted pyridine derivatives. youtube.com For example, regioselective bromination of pyridine N-oxide derivatives has been achieved under specific conditions, highlighting the potential for controlling the outcome of substitution reactions. researchgate.net

Table 2: Potential Catalytic Applications of this compound Derivatives

| Reaction Type | Role of Pyridine N-oxide | Potential Advantage of Nonyl Group |

| Asymmetric Allylation | Chiral Lewis Base Catalyst | Enhanced solubility in nonpolar solvents, unique steric environment |

| Acylative Kinetic Resolution | Chiral Nucleophilic Catalyst | Modified catalyst-substrate interactions |

| Regioselective Halogenation | Substrate | Steric directing group |

| C-H Functionalization | Ligand for Transition Metal | Tuning of catalyst solubility and activity |

Design of Smart Materials Utilizing the Unique Properties of Pyridine N-Oxides

The unique properties of pyridine N-oxides, such as their high dipole moments and ability to coordinate with metal ions, make them attractive building blocks for the design of functional materials. wikipedia.org The incorporation of a long alkyl chain, such as a nonyl group, into the pyridine N-oxide structure can impart amphiphilic properties, leading to self-assembly into micelles, vesicles, or liquid crystals.

Future research could explore the potential of this compound in the development of "smart" materials that respond to external stimuli such as pH, temperature, or light. For example, the protonation or coordination of the N-oxide group could trigger a change in the self-assembled structure, leading to applications in drug delivery or sensing.

Furthermore, pyridine N-oxides can be incorporated into covalent organic frameworks (COFs) to create materials with interesting electronic and catalytic properties. researchgate.net The nonyl group in this compound could be used to tune the porosity and surface properties of such materials, leading to applications in gas storage, separation, and heterogeneous catalysis. The antimicrobial activity of some long-chain alkylamine N-oxides also suggests potential applications in the development of new functional materials with biocidal properties. acs.org

Mechanistic Insights into Complex Multi-Component Reactions

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from simple starting materials in a single step. acsgcipr.org Pyridine N-oxides can participate in MCRs in various capacities, acting as nucleophiles, electrophiles, or dipoles.

Future research will focus on gaining a deeper mechanistic understanding of MCRs involving this compound. The nonyl group may play a crucial role in templating the assembly of the various components, leading to high levels of regio- and stereoselectivity. Detailed mechanistic studies, combining experimental techniques such as kinetics and isotopic labeling with computational modeling, will be essential for unraveling the intricate pathways of these reactions. rsc.org

For example, understanding the mechanism of the rearrangement of substituted pyridine N-oxides with acetic anhydride (B1165640) has led to the development of methods for the synthesis of 2-pyridones. stackexchange.comacs.org A thorough mechanistic investigation of similar reactions with this compound could lead to the discovery of new and synthetically useful transformations.

Q & A

Basic: What are the key synthetic strategies for functionalizing pyridine N-oxide derivatives like 4-(5-Nonyl)-pyridine N-oxide?